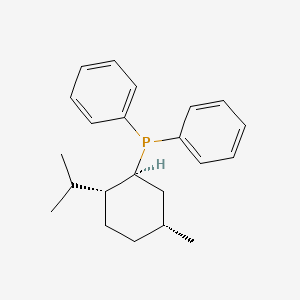

(S)-(+)-NEOMENTHYLDIPHENYLPHOSPHINE

描述

(S)-(+)-NEOMENTHYLDIPHENYLPHOSPHINE: is a chemical compound with the molecular formula C22H29P and a molecular weight of 324.45 g/mol . It is a phosphine derivative, characterized by the presence of a cyclohexyl ring substituted with isopropyl and methyl groups, and a diphenylphosphine moiety. This compound is used in various chemical reactions and has applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-NEOMENTHYLDIPHENYLPHOSPHINE typically involves the reaction of cyclohexyl derivatives with diphenylphosphine. The specific synthetic route and reaction conditions can vary, but generally, the process includes:

Starting Materials: Cyclohexyl derivatives, diphenylphosphine.

Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at room temperature or slightly elevated.

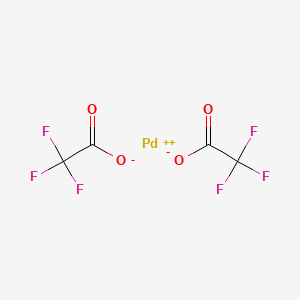

Catalysts and Solvents: Catalysts such as palladium or nickel may be used to facilitate the reaction. Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

化学反应分析

Types of Reactions: (S)-(+)-NEOMENTHYLDIPHENYLPHOSPHINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine hydrides.

Substitution: The compound can participate in substitution reactions, where the diphenylphosphine moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and aryl halides.

Major Products:

Oxidation: Phosphine oxides.

Reduction: Phosphine hydrides.

Substitution: Various substituted phosphines depending on the reagents used.

科学研究应用

Chemistry: (S)-(+)-NEOMENTHYLDIPHENYLPHOSPHINE is used as a ligand in coordination chemistry and catalysis. It forms complexes with transition metals, which are used in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.

Biology and Medicine: In biological research, this compound is used to study the interactions of phosphine ligands with biomolecules

Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced materials, such as phosphine-functionalized polymers and nanomaterials .

作用机制

The mechanism of action of (S)-(+)-NEOMENTHYLDIPHENYLPHOSPHINE involves its ability to coordinate with metal centers. The diphenylphosphine moiety acts as a ligand, donating electron density to the metal center, which stabilizes the metal complex and facilitates various catalytic reactions. The molecular targets include transition metals such as palladium, platinum, and nickel. The pathways involved are primarily related to catalytic cycles in organic synthesis .

相似化合物的比较

Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.

Dicyclohexylphosphine: A phosphine ligand with two cyclohexyl groups.

Diisopropylphosphine: A phosphine ligand with two isopropyl groups.

Comparison: (S)-(+)-NEOMENTHYLDIPHENYLPHOSPHINE is unique due to its specific stereochemistry and the presence of both isopropyl and methyl groups on the cyclohexyl ring. This structural feature imparts distinct steric and electronic properties, making it a valuable ligand in certain catalytic applications where other phosphine ligands may not be as effective .

属性

IUPAC Name |

[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29P/c1-17(2)21-15-14-18(3)16-22(21)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYDOEXXFGNVRZ-COPCDDAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@H](C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370366 | |

| Record name | [(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl](diphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43077-29-8 | |

| Record name | [(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl](diphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes (S)-(+)-Neomenthyldiphenylphosphine useful in asymmetric catalysis?

A1: this compound's chiral structure allows it to induce chirality in metal complexes. This is essential for asymmetric catalysis, where the goal is to preferentially form one enantiomer of a chiral product. For example, it has been successfully employed in nickel-catalyzed asymmetric reductive coupling of alkynes and aldehydes to synthesize allylic alcohols and α-hydroxy ketones with high enantioselectivity. []

Q2: How does the structure of this compound affect its catalytic activity?

A2: The steric hindrance provided by the neomenthyl group plays a crucial role in its effectiveness. Research has shown that increasing the steric hindrance of the phosphine ligand in cobalt dichloride complexes used for 1,3-butadiene polymerization leads to higher syndiotacticity in the resulting polybutadiene. [] This suggests that the bulky neomenthyl group in this compound can influence the stereochemical outcome of reactions.

Q3: Are there any challenges in using this compound?

A3: One challenge is the potential for oxidation to this compound oxide, which is a common impurity. [] This oxide is inactive in catalysis and must be rigorously removed during purification. Researchers commonly use 31P NMR to monitor for the presence of the oxide.

Q4: What analytical techniques are commonly used to characterize this compound?

A4: Aside from 31P NMR to assess purity, other common techniques include melting point determination, as pure this compound has a melting point of 98-99 °C. [] Additional characterization might involve techniques such as elemental analysis and optical rotation to confirm its composition and enantiomeric purity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[4-(Trifluoromethyl)phenyl]methylidene]chromen-4-one](/img/structure/B1301903.png)

![3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1301926.png)